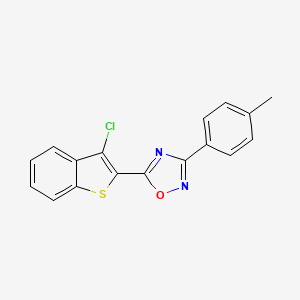![molecular formula C23H22FN3O5S B10951926 6-{[{[(2-Fluorophenyl)carbonyl]amino}(phenyl)acetyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B10951926.png)
6-{[{[(2-Fluorophenyl)carbonyl]amino}(phenyl)acetyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-({2-[(2-FLUOROBENZOYL)AMINO]-2-PHENYLACETYL}AMINO)-3,3-DIMETHYL-7-OXO-4-THIA-1-AZABICYCLO[3.2.0]HEPTANE-2-CARBOXYLIC ACID is a complex organic compound with a unique bicyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and industrial processes. Its structure includes a 4-thia-1-azabicyclo[3.2.0]heptane ring system, which is a key feature in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({2-[(2-FLUOROBENZOYL)AMINO]-2-PHENYLACETYL}AMINO)-3,3-DIMETHYL-7-OXO-4-THIA-1-AZABICYCLO[3.2.0]HEPTANE-2-CARBOXYLIC ACID typically involves multiple steps, starting from readily available precursors. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which serves as a precursor for the final compound . This process often involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
6-({2-[(2-FLUOROBENZOYL)AMINO]-2-PHENYLACETYL}AMINO)-3,3-DIMETHYL-7-OXO-4-THIA-1-AZABICYCLO[3.2.0]HEPTANE-2-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups within the molecule.
Substitution: Commonly involves the replacement of one functional group with another.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds.
Scientific Research Applications
6-({2-[(2-FLUOROBENZOYL)AMINO]-2-PHENYLACETYL}AMINO)-3,3-DIMETHYL-7-OXO-4-THIA-1-AZABICYCLO[3.2.0]HEPTANE-2-CARBOXYLIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new antibiotics.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-({2-[(2-FLUOROBENZOYL)AMINO]-2-PHENYLACETYL}AMINO)-3,3-DIMETHYL-7-OXO-4-THIA-1-AZABICYCLO[3.2.0]HEPTANE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets. These interactions can lead to the inhibition of bacterial cell wall synthesis, making it a potential candidate for antibiotic development . The compound’s unique structure allows it to bind to enzymes and other proteins, disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
Oxacillin: A penicillin antibiotic with a similar bicyclic structure.
Phenoxymethylpenicillin: Another penicillin derivative with comparable biological activity.
Benzylpenicillin: Known for its use in treating bacterial infections.
Uniqueness
6-({2-[(2-FLUOROBENZOYL)AMINO]-2-PHENYLACETYL}AMINO)-3,3-DIMETHYL-7-OXO-4-THIA-1-AZABICYCLO[3.2.0]HEPTANE-2-CARBOXYLIC ACID stands out due to its fluorobenzoyl and phenylacetyl groups, which may enhance its biological activity and stability compared to other similar compounds.
Properties
Molecular Formula |
C23H22FN3O5S |
|---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
6-[[2-[(2-fluorobenzoyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C23H22FN3O5S/c1-23(2)17(22(31)32)27-20(30)16(21(27)33-23)26-19(29)15(12-8-4-3-5-9-12)25-18(28)13-10-6-7-11-14(13)24/h3-11,15-17,21H,1-2H3,(H,25,28)(H,26,29)(H,31,32) |
InChI Key |
BHZXIKVQEXLQCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C4=CC=CC=C4F)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-N-{4-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-3-(2-ethoxyphenyl)prop-2-enamide](/img/structure/B10951845.png)
![7-[3-(Difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B10951847.png)
![9-(1-ethyl-1H-pyrazol-5-yl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B10951855.png)
![5-(3,4-dimethylphenyl)-4-methyl-3-thia-1,8-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-2(6),4,8,10,12,14-hexaen-7-one](/img/structure/B10951859.png)
![1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(3-methylbenzyl)piperazine](/img/structure/B10951867.png)
![6-amino-4-(5-bromothiophen-2-yl)-3-(1,3-dimethyl-1H-pyrazol-5-yl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B10951870.png)
![N-[3-nitro-5-(2,2,3,3-tetrafluoropropoxy)phenyl]-2-(phenylsulfanyl)acetamide](/img/structure/B10951874.png)

![4-Methyl-2-{[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]sulfanyl}-6-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B10951878.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)decanamide](/img/structure/B10951881.png)
![(2E,2'E)-N,N'-benzene-1,3-diylbis[3-(4-tert-butylphenyl)prop-2-enamide]](/img/structure/B10951891.png)
![1-(difluoromethyl)-3-methyl-N-{2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1H-pyrazole-4-sulfonamide](/img/structure/B10951898.png)
![4-Methyl-2-[(pyridin-2-ylmethyl)sulfanyl]-6-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B10951913.png)
![(2E)-1-(2,4-dichlorophenyl)-3-[3-methoxy-4-(propan-2-yloxy)phenyl]prop-2-en-1-one](/img/structure/B10951921.png)
